molecular formula C21H23N5O3 B2825864 ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate CAS No. 477712-91-7

ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate

Cat. No. B2825864
CAS RN: 477712-91-7
M. Wt: 393.447
InChI Key: RVZFUUQGMQXGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications

Selective Synthesis Applications

  • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, indicating its utility in synthesizing specific heterocyclic compounds, which could be precursors in developing pharmaceuticals or agrochemicals (Lebedˈ et al., 2012).

Novel Synthetic Pathways

  • A novel synthesis pathway involves condensation of pyrazole-5-amine derivatives with activated carbonyl groups to create new pyrazolo[3,4-b]pyridine products, showcasing the compound's versatility in synthesizing N-fused heterocycles (Ghaedi et al., 2015).

Heterocyclic Compound Synthesis

  • Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylates have been utilized in the synthesis of condensed pyrazoles through Pd-catalyzed cross-coupling reactions, highlighting their importance in creating complex heterocyclic frameworks, which are often found in biologically active molecules (Arbačiauskienė et al., 2011).

Antimicrobial and Anticancer Potential

  • Ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate derivatives have shown significant in vitro antimicrobial and anticancer activity, suggesting their potential as a basis for developing new therapeutic agents (Hafez et al., 2016).

properties

IUPAC Name

ethyl 3,5-dimethyl-1-[5-[(4-methylphenyl)carbamoylamino]pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-5-29-20(27)19-14(3)25-26(15(19)4)18-11-10-17(12-22-18)24-21(28)23-16-8-6-13(2)7-9-16/h6-12H,5H2,1-4H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZFUUQGMQXGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate

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